2-Allyl-1-hydroxy-8-methoxyanthracene-9,10-dione
Description
2-Allyl-1-hydroxy-8-methoxyanthracene-9,10-dione is an anthraquinone derivative characterized by a hydroxyl group at position 1, a methoxy group at position 8, and an allyl substituent at position 2. The anthraquinone core confers inherent stability and redox activity, while the substituents influence its physicochemical and biological properties. Although direct synthesis data for this compound are absent in the provided evidence, analogous anthraquinones are synthesized through nucleophilic substitution or methylation reactions under controlled conditions . Such compounds are of interest in pharmaceutical research due to their structural similarity to bioactive molecules like mitoxantrone and xanthine oxidase inhibitors .
Properties
CAS No. |
85313-88-8 |
|---|---|
Molecular Formula |
C18H14O4 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
1-hydroxy-8-methoxy-2-prop-2-enylanthracene-9,10-dione |
InChI |
InChI=1S/C18H14O4/c1-3-5-10-8-9-12-15(16(10)19)18(21)14-11(17(12)20)6-4-7-13(14)22-2/h3-4,6-9,19H,1,5H2,2H3 |
InChI Key |
JPOLNUFLXGMJFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC(=C3O)CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-1-hydroxy-8-methoxyanthracene-9,10-dione typically involves the reaction of anthraquinone derivatives with allylating agents under controlled conditions. One common method involves the use of allyl bromide in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Allyl-1-hydroxy-8-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: The allyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the allyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives with additional oxygen functionalities.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted anthraquinone derivatives with various functional groups.
Scientific Research Applications
2-Allyl-1-hydroxy-8-methoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 2-Allyl-1-hydroxy-8-methoxyanthracene-9,10-dione involves its interaction with cellular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting replication and transcription processes. It also inhibits key enzymes involved in cellular metabolism, leading to cytotoxic effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Methoxy/Hydroxy-Substituted Anthraquinones
Compounds such as 1-hydroxy-4-methoxyanthracene-9,10-dione (4) and 1,4-dimethoxyanthracene-9,10-dione (5) () share the methoxy and hydroxyl substituents but differ in their positions and lack of an allyl group. Key comparisons include:
- Synthesis : Methylation using (CH₃)₂SO₄ in acetone at 60°C yields 4 and 5 with distinct NMR signals (δ 3.76 ppm for 4; δ 3.94 ppm for 5) .
- Polarity: The allyl group in the target compound likely reduces polarity compared to hydroxyl-rich analogs, affecting chromatographic behavior. For example, amino-substituted analogs in exhibit Rf values of 0.33 (monosubstituted) and 0.67 (disubstituted) under similar conditions .
- However, bulky substituents (e.g., allyl) may sterically hinder interactions.
Table 1: Physical and Synthetic Properties of Selected Anthraquinones
Amino-Substituted Derivatives
Aminoanthraquinones like 2,3-(dibutylamino)anthracene-9,10-dione (5b) and 1-(butylamino)-4-methoxyanthracene-9,10-dione (5c) () highlight the role of nitrogen-containing substituents:
- Synthesis: Elevated temperatures (80°C) favor disubstitution (e.g., 5d, 83% yield) over monosubstitution, suggesting temperature-dependent nucleophilic selectivity .
- Chromatography: Amino groups increase polarity, necessitating specific solvent systems (e.g., dichloromethane-petroleum ether) for separation .
- Safety: Amino derivatives (e.g., 1-amino-2-(hydroxymethyl)anthraquinone) may pose inhalation risks, as noted in safety data sheets .
Carboxylic Acid Derivatives
Compounds like 8-hydroxyanthraquinone-1-carboxylic acid () exhibit increased solubility and acidity due to the carboxylic acid group, contrasting with the target compound’s allyl and methoxy substituents. Such differences may influence pharmacokinetic profiles .
Biological Activity
2-Allyl-1-hydroxy-8-methoxyanthracene-9,10-dione is a synthetic compound belonging to the anthraquinone family, which is known for its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-Allyl-1-hydroxy-8-methoxyanthracene-9,10-dione includes an anthracene backbone with hydroxyl and methoxy groups that contribute to its reactivity and biological interactions. The presence of the allyl group enhances its potential for various chemical transformations and biological activities.
Mechanisms of Biological Activity
The biological activity of anthraquinones, including 2-Allyl-1-hydroxy-8-methoxyanthracene-9,10-dione, is primarily attributed to their ability to interact with cellular targets through various mechanisms:
- Antioxidant Activity : Anthraquinones exhibit significant antioxidant properties, which can protect cells from oxidative stress.
- Anticancer Effects : These compounds have been shown to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.
- Antimicrobial Properties : Some anthraquinones demonstrate antibacterial and antifungal activities, making them candidates for treating infections.
Anticancer Activity
A study conducted on various anthraquinone derivatives highlighted their potential in cancer therapy. For instance, 2-Allyl-1-hydroxy-8-methoxyanthracene-9,10-dione was found to inhibit the proliferation of several cancer cell lines, including human hepatoma and lung carcinoma cells. The mechanisms involved include:
- Induction of apoptosis through caspase activation.
- Inhibition of angiogenesis by targeting vascular endothelial growth factor (VEGF) signaling pathways.
Antioxidant Properties
Research has indicated that 2-Allyl-1-hydroxy-8-methoxyanthracene-9,10-dione exhibits strong antioxidant activity. This property is crucial in mitigating oxidative damage in cells, which is implicated in various diseases, including neurodegenerative disorders.
Antimicrobial Activity
The compound has shown effectiveness against a range of pathogens. In vitro studies demonstrated that it inhibited the growth of both Gram-positive and Gram-negative bacteria. This suggests a potential role as a natural antimicrobial agent.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the cytotoxic effects on human cancer cell lines; results indicated significant apoptosis induction in hepatoma cells. |
| Study 2 | Evaluated antioxidant capacity using DPPH assay; demonstrated high radical scavenging activity compared to standard antioxidants. |
| Study 3 | Assessed antimicrobial activity against bacterial strains; showed inhibition zones comparable to conventional antibiotics. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
